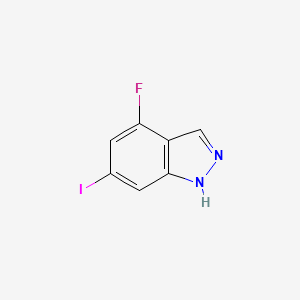

4-Fluoro-6-iodo-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-6-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMLAONQAPAGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646412 | |

| Record name | 4-Fluoro-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-03-8 | |

| Record name | 4-Fluoro-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-6-iodo-1H-indazole: Structure, Properties, and Applications

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4-Fluoro-6-iodo-1H-indazole. It is important to note that while this document focuses on the specified molecule, publicly available experimental data for this exact isomer is limited. Therefore, to provide a thorough context for researchers, this guide also incorporates data from closely related and more extensively studied isomers, such as 6-Fluoro-4-iodo-1H-indazole and other halogenated indazoles. All data is clearly attributed to the specific compound to which it pertains.

Chemical Structure and Properties

The chemical structure of this compound features an indazole core substituted with a fluorine atom at the 4-position and an iodine atom at the 6-position. The indazole scaffold, a bicyclic aromatic heterocycle, is a common motif in medicinal chemistry due to its diverse biological activities. The introduction of halogen atoms, particularly fluorine and iodine, can significantly modulate the physicochemical and pharmacological properties of the molecule.

A summary of the key chemical properties for this compound and its related isomers is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound and Related Isomers

| Property | This compound | 6-Fluoro-4-iodo-1H-indazole | 4-Fluoro-1H-indazole | 6-iodo-1H-indazole |

| CAS Number | Not available | 887567-89-7[1] | 341-23-1[2] | 261953-36-0[3] |

| Molecular Formula | C₇H₄FIN₂ | C₇H₄FIN₂ | C₇H₅FN₂[2] | C₇H₅IN₂[3] |

| Molecular Weight | 262.02 g/mol | 262.02 g/mol | 136.13 g/mol [2] | 244.03 g/mol [3] |

| Appearance | Not available | Not available | Yellow-green powder/crystals[2] | Yellow to slight red powder |

| Melting Point | Not available | Not available | 130 - 134 °C[2] | 207.0 to 211.0 °C[4] |

| Boiling Point | Not available | Not available | 274.89 °C at 760 mmHg | 358.2 °C (Predicted)[4] |

| Solubility | Not available | Not available | DMSO (Slightly), Methanol (Slightly)[5] | DMSO (Slightly), Methanol (Slightly)[4] |

Synthesis and Reactivity

For illustrative purposes, a representative synthesis of a related compound, 6-iodo-1H-indazole, is described below.

Example Experimental Protocol: Synthesis of 6-iodo-1H-indazole

One reported method for the synthesis of 6-iodo-1H-indazole involves the reaction of 6-bromo-1H-indazole with potassium iodide.[6]

Reaction:

-

Starting Material: 6-bromo-1H-indazole

-

Reagents: Potassium iodide, cuprous iodide, N,N-dimethylethylenediamine, tetrabutylammonium iodide

-

Solvent: 1,4-dioxane

-

Procedure: A mixture of 6-bromo-1H-indazole, potassium iodide, tetrabutylammonium iodide, cuprous iodide, and N,N-dimethylethylenediamine in 1,4-dioxane is heated to reflux for 48 hours.[6] After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified, for example, by recrystallization from acetonitrile, to yield 6-iodo-1H-indazole.[6]

A logical diagram representing a general synthesis workflow for halogenated indazoles is depicted below.

Caption: General workflow for the synthesis of halogenated indazoles.

Applications in Research and Drug Development

Indazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The incorporation of fluorine and iodine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

-

Kinase Inhibitors: Many indazole-containing compounds have been developed as inhibitors of various protein kinases, which are crucial targets in oncology.[4] For instance, Axitinib, a potent tyrosine kinase inhibitor used for the treatment of advanced kidney cancer, features a 6-iodo-1H-indazole core.[6]

-

Anticancer Agents: Substituted indazoles have been investigated for their potential as anticancer agents through various mechanisms beyond kinase inhibition.[7]

-

Material Science: The unique electronic properties of halogenated indazoles make them suitable for applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and other organic electronics.[2][8]

The role of indazole derivatives as kinase inhibitors in a simplified signaling pathway is illustrated in the following diagram.

Caption: Inhibition of a kinase signaling pathway by an indazole derivative.

Spectral Data

While specific spectral data for this compound is not available, general characteristics can be inferred from related structures.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring, with chemical shifts influenced by the electron-withdrawing effects of the fluorine and iodine atoms.

-

¹³C NMR: The carbon NMR would display signals for the seven carbon atoms of the indazole core, with the carbons attached to the halogens showing characteristic shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (262.02 g/mol ).

Conclusion

This compound represents a potentially valuable building block for the development of novel therapeutic agents and advanced materials. While detailed experimental data for this specific isomer is currently limited, the known properties and applications of related halogenated indazoles underscore the promise of this compound class. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential. This guide serves as a foundational resource for researchers embarking on studies involving this and related molecules.

References

- 1. 887567-89-7|6-Fluoro-4-iodo-1H-indazole|BLD Pharm [bldpharm.com]

- 2. ossila.com [ossila.com]

- 3. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]

Physicochemical Properties of 4-Fluoro-6-iodo-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Fluoro-6-iodo-1H-indazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogues, predictive models, and established synthetic methodologies to offer a thorough profile for research and drug development purposes.

Core Physicochemical Properties

The introduction of fluorine and iodine substituents significantly influences the electronic and steric properties of the indazole scaffold, impacting its solubility, lipophilicity, and metabolic stability. These characteristics are crucial for its potential as a drug candidate.

Predicted Physicochemical Data

Quantitative data for this compound is largely predictive at this time. The following table summarizes key predicted physicochemical parameters, alongside experimental data for the parent compounds, 4-fluoro-1H-indazole and 6-iodo-1H-indazole, for comparative analysis.

| Property | 4-Fluoro-1H-indazole | 6-Iodo-1H-indazole | This compound (Predicted) |

| Molecular Formula | C₇H₅FN₂[1] | C₇H₅IN₂ | C₇H₄FIN₂ |

| Molecular Weight | 136.13 g/mol [1] | 244.03 g/mol [2] | 262.02 g/mol |

| Melting Point | 130.0 to 134.0 °C[3] | 207.0 to 211.0 °C[4] | 150-170 °C (estimated) |

| Boiling Point | 274.89 °C (Predicted)[3] | 358.2 °C (Predicted)[4] | > 300 °C (Predicted) |

| Solubility | DMSO (Slightly), Methanol (Slightly)[3] | DMSO (Slightly), Methanol (Slightly)[4] | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. |

| pKa | 13.21 (Predicted)[3] | 12.96 (Predicted)[4] | ~12-13 (Predicted) |

| LogP | 1.70 (Predicted)[3] | 2.4 (Predicted)[2] | ~2.5-3.0 (Predicted) |

Note: Predicted values for this compound are estimations based on the properties of its constituent parts and general chemical principles. Experimental verification is required.

Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of halogenated indazoles. A common approach involves the diazotization and cyclization of a correspondingly substituted aniline precursor.

Proposed Experimental Protocol:

-

Diazotization: 3-Fluoro-5-iodoaniline is dissolved in a suitable acidic medium, such as aqueous hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction: The diazonium salt solution is then treated with a reducing agent. Common reagents for this step include tin(II) chloride or sodium sulfite. The reduction of the diazonium group to a hydrazine intermediate is a critical step.

-

Cyclization: Upon gentle heating, the in situ generated hydrazine intermediate undergoes intramolecular cyclization to form the indazole ring. The acidic conditions typically facilitate this ring-closure.

-

Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the N-H proton. The coupling patterns will be influenced by both the fluorine and iodine substituents. Online prediction tools can provide estimated chemical shifts.[5][6]

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms directly attached to fluorine and iodine will exhibit characteristic chemical shifts.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₄FIN₂). The isotopic pattern of iodine would be a key feature in identifying the molecular ion peak.

Applications in Drug Discovery and Research

Indazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities.[7][8][9] They are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with multiple biological targets.

The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further functionalization through cross-coupling reactions, making this compound a versatile building block for creating libraries of novel compounds.[10] Substituted indazoles have shown significant promise as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[7] For instance, the drug Axitinib, a potent tyrosine kinase inhibitor, features a 6-iodo-1H-indazole core.[11] Therefore, this compound is a promising candidate for screening against a panel of kinases to identify novel therapeutic agents.

Conclusion

While direct experimental data on this compound is currently limited, this technical guide provides a robust, predictive overview of its physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery. The unique combination of fluorine and iodine substituents on the privileged indazole scaffold makes it a highly attractive molecule for further investigation by researchers and scientists in the field of medicinal chemistry. Experimental validation of the predicted data and exploration of its biological activities are warranted to fully unlock its therapeutic potential.

References

- 1. 4-Fluoroindazole | C7H5FN2 | CID 22477757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 6-Iodo-1H-indazole | 261953-36-0 [chemicalbook.com]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Visualizer loader [nmrdb.org]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]

- 11. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

4-Fluoro-6-iodo-1H-indazole CAS number 887568-03-8

Technical Guide: 4-Fluoro-6-iodo-1H-indazole

CAS Number: 887568-03-8

A Comprehensive Overview for Medicinal Chemistry and Drug Discovery

Introduction

This compound is a halogenated indazole derivative that has emerged as a valuable building block in medicinal chemistry. The indazole scaffold itself is recognized as a "privileged structure," frequently appearing in molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic placement of fluorine and iodine atoms on the indazole ring of this compound enhances its utility, providing key reactive sites for synthetic diversification and opportunities to modulate the pharmacological properties of target molecules.[1][5]

This technical guide provides an in-depth summary of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics, particularly protein kinase inhibitors.[6][7]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. This data is essential for its use in synthetic chemistry, enabling researchers to select appropriate reaction conditions and purification methods.

| Property | Value | Reference |

| CAS Number | 887568-03-8 | [8][9][10] |

| Molecular Formula | C₇H₄FIN₂ | [8][9] |

| Molecular Weight | 262.02 g/mol | [8][9] |

| Boiling Point | 352.9 °C at 760 mmHg | [9] |

| Purity | ≥95% | [9] |

| Appearance | (Typically off-white to light yellow solid) | (General supplier information) |

Note: Spectroscopic data such as NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are crucial for structure confirmation. While specific spectra are best obtained from the supplier's Certificate of Analysis (CoA), representative data can be found in various chemical databases.[11]

Synthesis and Experimental Protocols

The synthesis of substituted indazoles can be achieved through various routes, often involving cyclization reactions of appropriately substituted anilines or related precursors.[12] A common conceptual pathway for the synthesis of halogenated indazoles involves the formation of the bicyclic ring system followed by selective halogenation.

General Synthetic Workflow

A plausible synthetic route to this compound can be conceptualized as a multi-step process starting from a substituted fluoroaniline. The workflow diagram below illustrates the logical progression from a starting material to the final product, highlighting key chemical transformations.

Caption: Conceptual workflow for the synthesis of this compound.

Example Experimental Protocol: Iodination of an Indazole Precursor

Reaction: Synthesis of 6-Bromo-3-iodo-1H-indazole from 6-Bromo-1H-indazole.[13]

Materials:

-

6-bromo-1H-indazole (1.0 equiv.)

-

Potassium hydroxide (KOH) (2.0 equiv.)

-

Iodine (I₂) (1.5 equiv.)

-

N,N-Dimethylformamide (DMF)

-

Aqueous solution of Na₂S₂O₄ and K₂CO₃

Procedure:

-

Dissolve 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF in a suitable reaction flask.[13]

-

Add potassium hydroxide (20 mmol, 2.0 equiv.) to the solution.[13]

-

In a separate flask, prepare a solution of iodine (15 mmol, 1.5 equiv.) in DMF (8 mL).[13]

-

Add the iodine solution dropwise to the reaction mixture.[13]

-

Stir the resulting mixture at room temperature for 3 hours.[13]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the mixture. A white solid is expected to precipitate.[13]

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the iodinated indazole product.[13]

This protocol illustrates a common method for C-H iodination on the indazole ring and serves as a valuable reference for researchers working with similar scaffolds.

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for creating more complex molecules, particularly in the context of targeted cancer therapies. Indazole derivatives are known to act as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2][7]

The fluorine atom can enhance binding affinity and improve metabolic stability, while the iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space around the indazole core.

Role as a Scaffold for Kinase Inhibitors

Indazole-based compounds have been successfully developed as inhibitors for a variety of kinases, including:

-

Polo-like kinase 4 (PLK4)[14]

-

Fibroblast growth factor receptors (FGFR)[7]

-

Protein kinase CK2[15]

-

Heat shock protein 90 (HSP90)[16]

The diagram below illustrates the general principle of how an indazole derivative, synthesized from a building block like this compound, can function as a Type I kinase inhibitor by competing with ATP.

Caption: Indazole core occupying the ATP-binding site of a protein kinase.

This competitive binding blocks the kinase from phosphorylating its downstream substrates, thereby interrupting the signaling pathway that contributes to cancer cell proliferation and survival. The substituents introduced at the 6-position (via the iodo group) can be designed to occupy adjacent hydrophobic pockets, increasing both the potency and selectivity of the inhibitor.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use. General precautions include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS 887568-03-8) is a key synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its dual halogenation provides a strategic advantage for constructing libraries of complex molecules. Its primary application is in the development of kinase inhibitors for oncology, where the indazole scaffold serves as a robust pharmacophore for engaging the ATP-binding site of target enzymes. This guide provides researchers with the foundational knowledge required to effectively utilize this valuable chemical building block in their research and development programs.

References

- 1. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eontrading.uk [eontrading.uk]

- 9. 887568-03-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. 887568-03-8|this compound|BLD Pharm [bldpharm.com]

- 11. 887568-03-8|this compound|BLD Pharm [bldpharm.de]

- 12. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1H-Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the development of novel therapeutics for various diseases, including cancer, inflammation, and infectious agents.[4][5] This technical guide provides a comprehensive overview of the 1H-indazole core, including its physicochemical properties, synthesis, biological activities, and its role in FDA-approved drugs, with a focus on providing actionable data and detailed experimental methodologies for researchers in the field.

Physicochemical Properties of the 1H-Indazole Scaffold

The 1H-indazole core is an aromatic system with 10 π-electrons, rendering it a stable entity.[1] It exists in tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant form compared to 2H-indazole.[1][4] The physicochemical properties of the parent 1H-indazole and two prominent drug molecules containing this scaffold, Niraparib and Pazopanib, are summarized in the table below. These properties are crucial for understanding the druglikeness and pharmacokinetic profiles of its derivatives.

| Property | 1H-Indazole | Niraparib | Pazopanib |

| Molecular Formula | C₇H₆N₂ | C₁₉H₂₀N₄O | C₂₁H₂₃N₇O₂S |

| Molecular Weight ( g/mol ) | 118.14[6][7] | 320.4[8] | 437.5 |

| Melting Point (°C) | 145-148[9] | - | - |

| Boiling Point (°C) | 270 (at 743 mmHg)[9] | - | - |

| LogP | 1.8[6] | 2.2[8] | - |

| pKa | 14.00[9] | - | 2.1, 6.4, 10.2[2][10] |

| Water Solubility | Soluble in hot water[9] | 0.72 mg/mL[11] | pH-dependent: 0.65 mg/mL at pH 1.1, practically insoluble ≥ pH 4[10][12] |

| BCS Class | - | Class II[13] | Class II[10][12] |

Synthesis of the 1H-Indazole Core

A variety of synthetic methods have been developed to construct the 1H-indazole ring system, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Several common strategies for synthesizing the 1H-indazole core include:

-

Jacobson Indazole Synthesis: A classical method involving the cyclization of o-tolylhydrazines.

-

Davis-Beirut Reaction: The reaction of a nitro-substituted o-toluidine with a Grignard reagent.

-

From o-Aminobenzaldehydes or o-Aminoketones: Condensation with hydrazine or its derivatives.[4]

-

Intramolecular C-H Amination: Palladium-catalyzed or metal-free cyclization of arylhydrazones.[4][14]

-

[3+2] Annulation: Reaction of arynes with hydrazones.[15]

Experimental Protocol: Metal-Free Synthesis from o-Aminobenzoximes

This protocol describes a mild and efficient metal-free synthesis of 1H-indazoles from readily available o-aminobenzoximes.[9][10]

Materials:

-

Substituted o-aminobenzoxime

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the o-aminobenzoxime (1.0 equiv) in dichloromethane at 0 °C under an inert atmosphere.

-

Add triethylamine (2.2 equiv) to the solution.

-

Slowly add methanesulfonyl chloride (1.1 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1H-indazole.

The 1H-Indazole Scaffold in FDA-Approved Drugs

The versatility of the 1H-indazole scaffold is highlighted by its presence in several FDA-approved drugs. Niraparib and Pazopanib are prominent examples that demonstrate the therapeutic potential of this core structure.

Niraparib: A PARP Inhibitor for Ovarian Cancer

Niraparib (Zejula®) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for DNA repair.[8][11][16] It is approved for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[16]

Mechanism of Action: Niraparib's mechanism of action involves the inhibition of PARP, which leads to the accumulation of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., those with BRCA1/2 mutations), these unrepaired single-strand breaks are converted to lethal double-strand breaks during DNA replication, resulting in synthetic lethality and tumor cell death.[3][16] More recent studies have shown that Niraparib can also activate the cGAS/STING pathway, which can enhance the anti-tumor immune response.[17]

Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib (Votrient®) is an oral angiogenesis inhibitor that targets multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[1][5][18] It is used for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[5]

Mechanism of Action: By inhibiting these key RTKs, Pazopanib blocks the signaling pathways that are crucial for tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[1][6] This dual action of inhibiting both the tumor's blood supply and the cancer cells themselves contributes to its anti-tumor activity.[5]

Key Experimental Protocols in 1H-Indazole Drug Discovery

The development of novel 1H-indazole-based drugs relies on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.

Suzuki-Miyaura Cross-Coupling for Derivatization

The Suzuki-Miyaura cross-coupling is a powerful tool for the functionalization of the 1H-indazole scaffold, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[19][20]

Materials:

-

Bromo-substituted 1H-indazole derivative (e.g., 3-amino-5-bromo-1H-indazole)

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried flask, add the bromo-substituted 1H-indazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0 equiv).

-

Add the palladium catalyst (0.05-0.1 equiv).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[19][20]

In Vitro Anti-Proliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential drug candidates on cancer cell lines.[21][22]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

1H-indazole test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 1H-indazole compounds and a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[21][22]

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction. It is a common method for determining the inhibitory potential of compounds against specific kinases.[7][23][24]

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate

-

ATP

-

1H-indazole test compounds

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay plates (e.g., 384-well)

-

Plate reader capable of measuring luminescence

Procedure:

-

Set up the kinase reaction by combining the kinase, substrate, ATP, and various concentrations of the test compound in a well of an assay plate.

-

Incubate the plate at the optimal temperature for the kinase for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the ADP produced to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to a control and determine the IC₅₀ value.[7][23][24]

Conclusion

The 1H-indazole scaffold continues to be a highly valuable and versatile core in drug discovery. Its favorable physicochemical properties and ability to interact with a multitude of biological targets have led to the successful development of important therapeutics. The synthetic and biological methodologies outlined in this guide provide a foundation for researchers to explore and expand upon the therapeutic potential of this privileged scaffold. As our understanding of disease biology deepens, the rational design and synthesis of novel 1H-indazole derivatives are poised to deliver the next generation of innovative medicines.

References

- 1. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 6. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. mdpi.com [mdpi.com]

- 12. What is the solubility of Pazopanib hydrochloride?_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indazole synthesis [organic-chemistry.org]

- 16. urology-textbook.com [urology-textbook.com]

- 17. researchgate.net [researchgate.net]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 21. japsonline.com [japsonline.com]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

Potential Therapeutic Targets for 4-Fluoro-6-iodo-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Halogenated indazoles, in particular, have demonstrated significant potential as modulators of various biological targets, primarily within the realm of oncology. This technical guide explores the potential therapeutic targets for 4-fluoro-6-iodo-1H-indazole by examining the known biological activities of structurally related halogenated indazole derivatives. While direct studies on this compound are limited, a comprehensive analysis of analogous compounds points towards several key protein families, most notably protein kinases, as highly probable targets. This document provides a detailed overview of these potential targets, summarizes quantitative biological data, outlines relevant experimental protocols for target validation, and visualizes key signaling pathways and experimental workflows.

Introduction: The Therapeutic Promise of Halogenated Indazoles

Indazole derivatives have garnered significant attention in drug discovery due to their versatile biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties. The introduction of halogen atoms, such as fluorine and iodine, into the indazole ring system can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. These modifications often lead to enhanced potency and selectivity for specific biological targets.

Although specific therapeutic targets for this compound have not been explicitly reported in the literature, extensive research on analogous fluoro- and iodo-substituted indazoles provides a strong foundation for predicting its likely mechanisms of action and potential therapeutic applications. The primary focus of this guide is to extrapolate from this existing knowledge to identify and detail the most probable therapeutic targets for this compound.

Potential Therapeutic Targets

Based on the structure-activity relationships (SAR) of numerous halogenated indazole derivatives, the most prominent potential therapeutic targets for this compound are protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several indazole-based compounds have been developed as potent VEGFR-2 inhibitors.

Polo-Like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication and the maintenance of genomic stability. Overexpression of PLK4 is observed in various cancers, making it an attractive target for anticancer drug development. A number of indazole derivatives have shown potent inhibitory activity against PLK4.[1][2][3]

Fibroblast Growth Factor Receptor 1 (FGFR1)

FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers. Halogenated indazole derivatives have been investigated as inhibitors of FGFR1.

Other Potential Kinase Targets

The indazole scaffold has been shown to be a versatile kinase hinge-binding motif. Therefore, this compound may also exhibit inhibitory activity against other kinases, including but not limited to:

-

Tyrosine Threonine Kinase (TTK)

-

Epidermal Growth Factor Receptor (EGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

c-Kit

Non-Kinase Targets: Indoleamine 2,3-dioxygenase 1 (IDO1)

Beyond kinases, some substituted indazoles have been identified as inhibitors of IDO1, an enzyme involved in tryptophan metabolism. IDO1 is an important immunotherapy target as its inhibition can enhance anti-tumor immune responses.

Quantitative Data on Halogenated Indazole Derivatives

The following tables summarize the reported biological activity of various halogenated indazole derivatives against their respective targets. This data provides a quantitative basis for the potential potency of this compound.

Table 1: Inhibitory Activity of Halogenated Indazole Derivatives against Kinase Targets

| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference(s) |

| Indazole-based Compound 30 | VEGFR-2 | 1.24 | [4] |

| Quinoxaline-Indazole Hybrids | VEGFR-2 | 81 - 116 | [5] |

| Quinazoline-Indazole Derivatives | VEGFR-2 | 5.4 - 90 | [6] |

| Indazole-based Compound C05 | PLK4 | < 0.1 | [1][2] |

| N-(1H-indazol-6-yl)benzenesulfonamide K22 | PLK4 | 0.1 | [3] |

| (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives | PLK4 | single-digit nM | [7] |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative 99 | FGFR1 | 2.9 | [7] |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivative 102 | FGFR1 | 30.2 ± 1.9 | [7] |

Table 2: Antiproliferative Activity of Halogenated Indazole Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference(s) |

| Indazole derivative 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [8] |

| Indazole-based Compound C05 | IMR-32 (Neuroblastoma) | 0.948 | [1][2] |

| Indazole-based Compound C05 | MCF-7 (Breast Cancer) | 0.979 | [1][2] |

| Indazole-based Compound C05 | H460 (Non-small cell lung) | 1.679 | [1][2] |

| N-(1H-indazol-6-yl)benzenesulfonamide K22 | MCF-7 (Breast Cancer) | 1.3 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the therapeutic targets of indazole derivatives.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Purified recombinant kinase (e.g., VEGFR-2, PLK4)

-

Kinase-specific substrate

-

ATP (use only Promega's Ultra Pure ATP)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 384-well white, opaque)

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the appropriate buffer (e.g., DMSO), followed by a further dilution in the kinase assay buffer.

-

Kinase Reaction Setup: In a 384-well plate, add the following components in order:

-

5 µL of the diluted test compound solution.

-

5 µL of the kinase/substrate mixture.

-

5 µL of ATP solution to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9][10][11]

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and initiates a luciferase-based reaction that generates a luminescent signal. Incubate at room temperature for 30-60 minutes.[9][10][11]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (or other test compounds)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium Iodide (PI) / RNase A staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.[12]

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend the cell pellet in PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.[12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing insights into the modulation of signaling pathways.

Materials:

-

Cancer cell line of interest

-

This compound (or other test compounds)

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PLK4, anti-phospho-PLK4, anti-VEGFR-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the test compound, then lyse the cells in ice-cold RIPA buffer.[12]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indazole-based compounds.

Caption: Simplified PLK4 signaling pathway and the consequences of its inhibition.

Caption: A generalized workflow for determining the IC50 value in a biochemical kinase assay.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the extensive body of research on structurally similar halogenated indazoles strongly suggests its potential as a potent inhibitor of protein kinases, particularly those involved in cancer progression such as VEGFR-2 and PLK4. The presented quantitative data and detailed experimental protocols provide a solid framework for the future investigation and validation of these potential therapeutic targets.

Future research should focus on the synthesis and in vitro biological evaluation of this compound against a panel of kinases to determine its specific target profile and potency. Subsequent cell-based assays will be crucial to assess its antiproliferative effects and elucidate its mechanism of action. The methodologies and data presented in this guide offer a valuable resource for researchers embarking on the exploration of this promising compound for drug discovery and development.

References

- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 11. ulab360.com [ulab360.com]

- 12. benchchem.com [benchchem.com]

The Critical Role of Fluorine and Iodine in Modulating Indazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its ability to mimic the purine core of ATP allows it to effectively interact with the ATP-binding pockets of various protein kinases, making it a valuable framework for the development of targeted therapeutics.[1] The strategic introduction of halogen substituents, particularly fluorine and iodine, onto the indazole ring has proven to be a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This in-depth technical guide explores the multifaceted roles of fluorine and iodine in shaping the bioactivity of indazole derivatives, providing a comprehensive resource for researchers in drug discovery and development.

The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Similarly, the larger iodine atom can introduce specific steric and electronic effects, serving as a versatile handle for further chemical modifications through reactions like Suzuki or Heck couplings, and can also form halogen bonds with biological targets.[3][4] This guide will delve into the synthesis, quantitative bioactivity, and mechanisms of action of fluorinated and iodinated indazoles, supported by detailed experimental protocols and visual representations of key signaling pathways.

The Influence of Fluorine on Indazole Bioactivity

The incorporation of fluorine atoms into the indazole scaffold has led to the development of highly potent and selective inhibitors for a range of biological targets. The position of the fluorine substituent on the indazole ring or on appended phenyl rings can have a profound impact on the compound's activity.

Quantitative Bioactivity of Fluorinated Indazole Derivatives

The following table summarizes the in vitro inhibitory activities of representative fluorinated indazole derivatives against various biological targets. The data highlights the significant gains in potency often achieved with fluorination.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference(s) |

| Fluorinated Indazoles as Kinase Inhibitors | |||||

| 6-Fluoroindazole Derivative (52) | ROCK1 | 14 | - | - | [5] |

| 4-Fluoroindazole Derivative (51) | ROCK1 | 2500 | - | - | [5] |

| 6-Fluoroindazole Derivative (53a) | ROCK1 | 7 | - | - | [5] |

| 6-Fluoroindazole Derivative (53b) | ROCK1 | 6 | - | - | [5] |

| Fluorinated Derivative (36g) | EGFR | <1 (sub-nanomolar) | H1975 / HCC827 | 0.191 / 0.022 | [6] |

| 2,6-difluoro-3-methoxyphenyl Derivative (27a) | FGFR1 | < 4.1 | KG1 / SNU-16 | 0.0253 / 0.0774 | [6] |

| 2,6-difluoro-3-methoxyphenyl Derivative (27a) | FGFR2 | 2.0 | - | - | [6] |

| Fluorinated Indazoles with Other Bioactivities | |||||

| 6-Fluoroindazole Scaffold (40) | hTRPA1 | 43 | - | - | [5] |

| Monofluorinated 3-guanidyl-indazoles | F1F0-ATPase | < 5000 | Ramos | < 5 | [5] |

The Strategic Role of Iodine in Indazole Bioactivity and Synthesis

Iodine substitution on the indazole ring serves a dual purpose. Firstly, it can directly contribute to the biological activity of the molecule through specific interactions with the target protein. Secondly, the carbon-iodine bond provides a reactive site for the introduction of further chemical diversity via transition metal-catalyzed cross-coupling reactions, making iodinated indazoles key synthetic intermediates.[3]

Quantitative Bioactivity of Iodinated Indazole Derivatives

The following table presents the bioactivity data for several iodinated indazole compounds, primarily focusing on their anticancer properties.

| Compound ID | Target Kinase/Cell Line | IC50 (nM) | Cell Line | IC50 (µg/mL) | Reference(s) |

| Iodinated Indazoles as Anticancer Agents | |||||

| 3-Iodo-6-nitro-indazole derivative | - | - | - | - | [4] |

| 6-Iodo-3-(E)-2-pyridin-2-yl-vinyl)-1H-indazole derivative | - | - | - | - | [4] |

| Iodinated Indazoles as Synthetic Intermediates | |||||

| 3-Iodo-1H-indazole | - | - | - | - | [7] |

| 6-Bromo-3-iodo-1H-indazole | - | - | - | - | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activity of novel compounds. The following sections provide methodologies for key assays cited in this guide.

Synthesis of Halogenated Indazoles

Protocol 1: Synthesis of 3-Iodo-1H-indazole [3]

-

Reaction Setup: To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH) (20 mmol, 2.0 equiv.).

-

Iodination: Add a solution of iodine (I2) (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction and purify the product by appropriate methods (e.g., extraction, crystallization, or column chromatography) to yield 6-bromo-3-iodo-1H-indazole.

Protocol 2: Fluorination of 2H-Indazoles [2][8]

-

Reagents: Utilize N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent.

-

Solvent: The reaction is carried out in water under ambient air, presenting an environmentally friendly approach.

-

Reaction Conditions: This method is metal-free and proceeds under mild conditions.

-

Outcome: The protocol provides direct access to C-3 fluorinated 2H-indazole derivatives with broad functional group tolerance in good yields. The reaction is suggested to proceed via a radical mechanistic pathway.

In Vitro Bioactivity Assays

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity [9][10][11][12]

-

Cell Seeding: Plate cells at a density of approximately 10^4 cells/well in 96-well plates and incubate for 24 hours at 37°C.

-

Compound Treatment: Aspirate the old media and add 100 µL of media containing various concentrations of the test indazole compound to the wells. Incubate for a further 24-72 hours.

-

MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan precipitate.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

Protocol 4: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay) [13][14]

-

Reaction Setup: In a suitable microplate, prepare a reaction mixture containing the purified kinase enzyme, a specific substrate, ATP, and the test indazole inhibitor at various concentrations in a kinase assay buffer.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Signal Generation: Terminate the kinase reaction and measure the kinase activity. In the ADP-Glo™ assay, this involves depleting the remaining ATP and then converting the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Halogenated indazole derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate the points of intervention for these inhibitors.

VEGFR Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR signaling pathway by halogenated indazoles.

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis.[15][16][17] Fluorinated and iodinated indazole derivatives can act as potent inhibitors of VEGFR, blocking the downstream signaling cascades, including the PLCγ/PKC/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][18]

p38 MAPK Signaling Pathway Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by halogenated indazoles.

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a central role in inflammatory responses.[19][20] Certain fluorinated indazole derivatives have been identified as inhibitors of p38 kinase, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[5]

Conclusion and Future Directions

The strategic incorporation of fluorine and iodine into the indazole scaffold is a highly effective strategy for the development of potent and selective therapeutic agents. Fluorination can significantly enhance bioactivity by improving metabolic stability and target binding affinity. Iodination provides a versatile synthetic handle for further molecular elaboration and can contribute to target engagement through halogen bonding.

The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers in the field. The visualization of key signaling pathways offers a clear understanding of the mechanisms of action of these halogenated indazole derivatives.

Future research in this area will likely focus on:

-

Structure-Based Design: Utilizing high-resolution crystal structures of indazole inhibitors in complex with their target proteins to guide the design of next-generation compounds with improved potency and selectivity.

-

Exploring New Biological Targets: Expanding the application of halogenated indazoles to other disease areas by screening them against a broader range of biological targets.

-

Advanced Synthetic Methodologies: Developing more efficient and sustainable synthetic routes for the preparation of complex halogenated indazole derivatives.

-

Combination Therapies: Investigating the synergistic effects of halogenated indazole inhibitors with other therapeutic agents to overcome drug resistance and improve treatment outcomes.

By leveraging the unique properties of fluorine and iodine, the indazole scaffold will undoubtedly continue to be a rich source of novel drug candidates for the treatment of cancer, inflammatory diseases, and other unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. bds.berkeley.edu [bds.berkeley.edu]

- 11. cyrusbio.com.tw [cyrusbio.com.tw]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 19. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. p38 MAPK signalling cascades in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4-Fluoro-6-iodo-1H-indazole in the Design of Next-Generation Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the rational design of potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the enzyme's active site. Within this versatile class of compounds, 4-fluoro-6-iodo-1H-indazole presents a unique combination of functionalities, making it a highly attractive starting fragment for the development of novel therapeutics targeting a range of kinases implicated in oncology and other diseases.

The strategic placement of a fluorine atom at the 4-position can significantly enhance binding affinity and modulate physicochemical properties such as metabolic stability. Concurrently, the iodine atom at the 6-position serves as a versatile synthetic handle for introducing diverse chemical moieties through cross-coupling reactions, enabling extensive exploration of the kinase ATP-binding pocket to optimize potency and selectivity. This guide provides a comprehensive overview of the application of the this compound core in kinase inhibitor design, including quantitative data for analogous compounds, detailed experimental protocols, and visualizations of relevant signaling pathways.

Quantitative Data on Indazole-Based Kinase Inhibitors

While specific data for inhibitors directly derived from this compound is not extensively available in the public domain, the following tables summarize the inhibitory activities of structurally related indazole-based compounds against various key kinase targets. This data provides valuable insights into the structure-activity relationships (SAR) and highlights the potential of halogenated indazole scaffolds.

Table 1: Inhibitory Activity of Indazole Derivatives against Receptor Tyrosine Kinases (RTKs)

| Compound ID/Reference | Kinase Target | IC50 (nM) | Cell Line (if applicable) | Cellular IC50 (nM) |

| FGFR Inhibitor (Example 1) [1][2] | FGFR1 | 15.0 | SNU-16 | 642.1 |

| FGFR Inhibitor (Example 2) [1][3] | FGFR1 | < 4.1 | KG-1 | 25.3 |

| FGFR Inhibitor (Example 2) [1][3] | FGFR2 | 2.0 | SNU-16 | 77.4 |

| VEGFR-2 Inhibitor (Example 1) [4] | VEGFR-2 | 1.24 | HUVEC | - |

| Axitinib (Indazole Core) [5] | VEGFR-1 | - | - | - |

| VEGFR-2 | - | - | - | |

| VEGFR-3 | - | - | - | |

| PDGFRβ | - | - | - | |

| c-Kit | - | - | - |

Table 2: Inhibitory Activity of Indazole Derivatives against Non-Receptor Tyrosine and Serine/Threonine Kinases

| Compound ID/Reference | Kinase Target | IC50 (nM) | Cell Line (if applicable) | Cellular IC50 (µM) |

| PLK4 Inhibitor (C05) [6] | PLK4 | < 0.1 | IMR-32 | 0.948 |

| MCF-7 | 0.979 | |||

| H460 | 1.679 | |||

| PKMYT1 Inhibitor (General) [7] | PKMYT1 | Varies | - | - |

| RSK2 Inhibitor (Covalent) [8] | RSK2 | < 2.5 | - | - |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel kinase inhibitors. The following protocols provide a framework for the preparation of a hypothetical kinase inhibitor derived from a halogenated indazole core and a general procedure for assessing its biochemical potency.

Protocol 1: Synthesis of a Hypothetical 6-Aryl-4-fluoro-1H-indazole Kinase Inhibitor

This protocol outlines a potential synthetic route starting from a related, commercially available precursor, 6-bromo-1H-indazole, and assumes subsequent functionalization to introduce the fluoro and iodo groups, followed by a Suzuki coupling.

Step 1: Iodination of 6-Bromo-1H-indazole [6][9]

-

Materials: 6-Bromo-1H-indazole, N-Iodosuccinimide (NIS), Dimethylformamide (DMF), Water, Saturated aqueous ammonium chloride.

-

Procedure:

-

Dissolve 6-Bromo-1H-indazole (1.0 equivalent) in DMF.

-

Add N-Iodosuccinimide (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 4 hours.

-

Pour the reaction mixture into water and add saturated aqueous ammonium chloride.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.

-

Step 2: Suzuki-Miyaura Cross-Coupling [10]

-

Materials: 6-iodo-4-fluoro-1H-indazole (hypothetical intermediate, 1.0 equiv), Arylboronic acid (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv), SPhos (0.06 equiv), Potassium carbonate (K₂CO₃, 2.5 equiv), 1,4-Dioxane (anhydrous), Water (degassed).

-

Procedure:

-

To a flame-dried sealed tube, add 6-iodo-4-fluoro-1H-indazole, the desired arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

-

Seal the vessel and purge with argon or nitrogen for 15 minutes.

-

Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the 6-aryl-4-fluoro-1H-indazole derivative.

-

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)[7][9]

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

-

Materials: Purified kinase enzyme, kinase-specific substrate, ATP, test compounds, ADP-Glo™ Kinase Assay Kit (Promega), assay plates (e.g., 384-well), plate reader capable of measuring luminescence.

-

Procedure:

-

Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer. Initiate the reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, the kinase activity. Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for understanding the mechanism of action and the development workflow of kinase inhibitors.

References

- 1. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Halogenated 1H-Indazoles: A Technical Guide to Their Discovery and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs. The strategic introduction of halogen atoms to this scaffold has been shown to significantly enhance pharmacological properties, leading to the discovery of potent inhibitors of key signaling molecules, particularly protein kinases. This technical guide provides an in-depth overview of the discovery, synthesis, and significance of halogenated 1H-indazoles, with a focus on their role as kinase inhibitors in oncology. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a quantitative summary of their activity and a visual representation of their mechanism of action within cellular signaling pathways.

Introduction: The Rise of Halogenated 1H-Indazoles

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, have emerged as a cornerstone in the development of modern therapeutics. Their structural similarity to purines allows them to function as effective mimics of the hinge-binding region of ATP-dependent enzymes, most notably protein kinases.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors has become a major focus of drug discovery.

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the 1H-indazole core is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. Halogens can influence binding affinity through various interactions, including hydrogen bonding and halogen bonding, and can also improve metabolic stability and cell permeability.[2] This has led to the development of highly potent and selective halogenated 1H-indazole-based kinase inhibitors, some of which have demonstrated significant clinical success.

Significance in Drug Development

Halogenated 1H-indazoles have shown remarkable versatility, with applications as antibacterial, anti-inflammatory, and, most notably, anticancer agents.[2] Several clinically approved and investigational drugs feature this scaffold, highlighting its importance in modern medicine.

-

Axitinib and Pazopanib: These are potent multi-targeted tyrosine kinase inhibitors approved for the treatment of renal cell carcinoma. They both contain a 1H-indazole core and inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[2]

-

Niraparib: This is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer, also built upon a 1H-indazole structure.[3]

-

Entrectinib: An inhibitor of tropomyosin receptor kinases (Trk), ROS1, and ALK, used in the treatment of solid tumors with specific genetic fusions.[4]

The success of these drugs has spurred further research into novel halogenated 1H-indazoles targeting a wide array of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[1][2]

Synthesis of Halogenated 1H-Indazoles

The synthesis of halogenated 1H-indazoles can be achieved through various synthetic routes. Direct halogenation of the indazole core is a common strategy, with the position of halogenation depending on the reaction conditions and the nature of the indazole precursor.

General Workflow for Synthesis and Evaluation